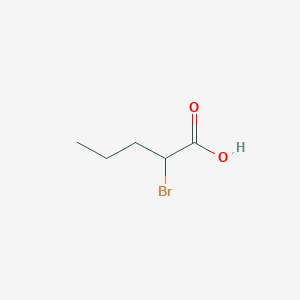

2-Bromovaleric acid

Vue d'ensemble

Description

2-Bromovaleric acid (2-BVA) is an organic compound belonging to the carboxylic acid family. It is a colorless solid with a melting point of 77 °C and a boiling point of 150 °C. 2-BVA is a useful reagent in organic synthesis and has been extensively studied for its biochemical and physiological effects. It is used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Applications De Recherche Scientifique

1. Application in Polyhydroxyalkanoic Acid Synthesis

2-Bromovaleric acid (2-BrVA) plays a significant role in the synthesis of polyhydroxyalkanoic acid (PHA) in specific bacterial processes. For instance, in Pseudomonas fluorescens BM07, 2-BrVA can efficiently increase the yield of conversion of substituted fatty acids into PHA, thereby offering a way to enhance the synthesis of biodegradable plastics from renewable resources (Lee et al., 2004).

2. Role in Kinetic Resolution of Racemic Mixtures

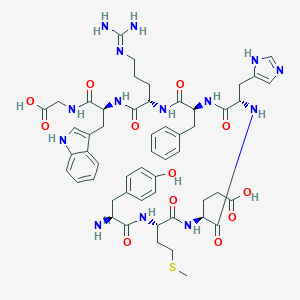

2-BrVA is used in the field of chiral chemistry, particularly in the kinetic resolution of rac-2-bromobutyric acid. This process is vital for producing optically pure compounds, which are crucial in pharmaceutical and agrochemical industries. The fluoroacetate dehalogenase enzyme, when modified, can specifically target 2-BrVA, showcasing the compound's role in producing high-purity chiral molecules (Wang et al., 2020).

3. In Synthesis Processes

The synthesis of α-bromoisovaleric acid, closely related to 2-BrVA, has been studied extensively, demonstrating its technological attractiveness for industrial manufacturing. This research highlights the compound's potential in large-scale chemical production processes (Malin et al., 2008).

4. Application in Protein S-palmitoylation

Although not directly related to 2-BrVA, studies on 2-bromopalmitate provide insights into the inhibition of protein S-palmitoylation. This research can indirectly inform the understanding of brominated fatty acids like 2-BrVA in biological systems (Davda et al., 2013).

5. Use in Synthesis of 2-Aminobutyric Acid

2-BrVA can be used as a starting material in the synthesis of other valuable chemicals. For example, 2-aminobutyric acid, an important compound in organic chemistry, can be synthesized using 2-BrVA as a precursor (Pei, 2007).

6. In the Synthesis of Ylide Compounds

2-BrVA is also utilized in the synthesis of ylide compounds, which are widely used in stereo-selective drug synthesis. This highlights its role in creating complex organic molecules with potential therapeutic applications (Li Fang-shi, 2008).

Safety and Hazards

2-Bromovaleric acid is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its vapors or spray mist, and it should not be ingested . It is also recommended to use it only in an area provided with appropriate exhaust ventilation .

Mécanisme D'action

Target of Action

It is a type of biological material or organic compound that is widely used in life science research

Mode of Action

It has been used in the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones , suggesting it may interact with its targets to facilitate the synthesis of these compounds.

Biochemical Pathways

Given its use in the synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones , it may be involved in the biochemical pathways related to the synthesis and metabolism of these compounds

Result of Action

Its role in the synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones suggests it may have a role in facilitating the production of these compounds .

Propriétés

IUPAC Name |

2-bromopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFATTFQNRPXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883447 | |

| Record name | Pentanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

584-93-0 | |

| Record name | 2-Bromopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromovaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

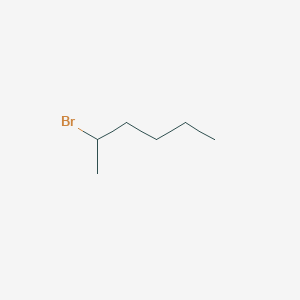

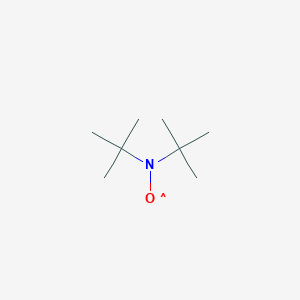

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the use of 2-Bromovaleric acid as a model compound in the study of electron attachment to amino acids?

A1: [] Researchers utilized this compound, alongside 2-bromobutyric acid and 2-bromohexanoic acid, as model compounds to better understand the electron spin resonance (ESR) spectra observed when electrons interact with amino acids and peptides. Specifically, these model compounds helped in analyzing the complex spectra produced by radical species formed from the deamination of amino acids and peptides upon electron attachment. The structural similarities between these bromo-acids and the radical species derived from amino acids provided valuable insights into the conformational behavior and spectral characteristics of these transient radicals.

Q2: How does temperature affect the ESR spectra of radicals derived from this compound and similar compounds?

A2: [] The ESR spectra of radicals formed from this compound, as well as other related bromo-acids and deaminated amino acids/peptides, exhibit significant temperature dependence, particularly between 100 K and 170 K. At lower temperatures (around 100 K), the spectra suggest the presence of two distinct conformations of the radical species. These conformations are proposed to exist due to the rigidity of the surrounding glassy matrix (12 M LiCl, D2O glass) at low temperatures. As the temperature rises towards 170 K, the glassy matrix softens, allowing the radical species to transition to a more stable conformation. This conformational change is reflected in the observed ESR spectra. This research highlights the importance of considering temperature effects when studying radical species and their conformational dynamics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)

![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)